

# Application Notes and Protocols: Lyso Flipper-TR for Time-Lapse Microscopy

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## Compound of Interest

Compound Name: Lyso Flipper-TR 29

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Lyso Flipper-TR, a fluorescent probe for measuring lysosomal membrane tension, in time-lapse microscopy experiments. The protocols outlined below are designed to assist researchers in obtaining robust and reproducible data for investigating the dynamics of lysosomal membrane tension in live cells.

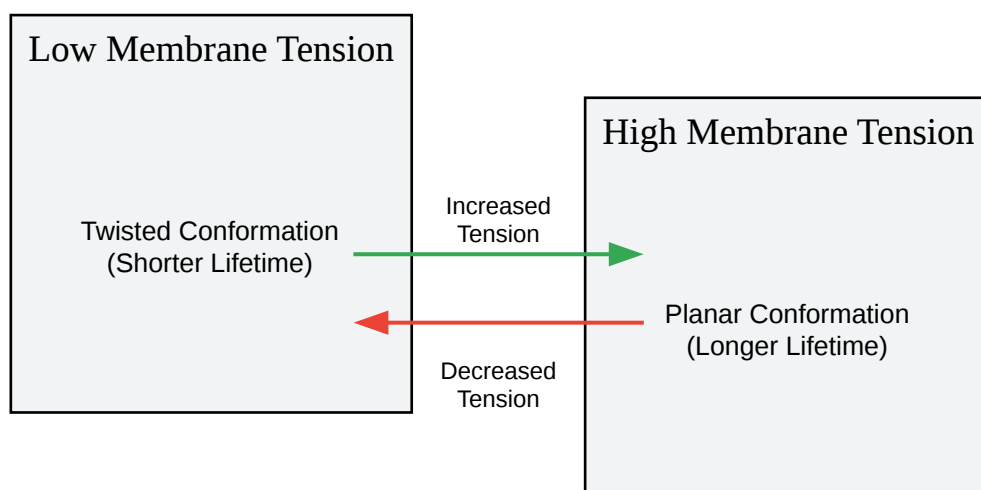
## Introduction

Lyso Flipper-TR is a specialized fluorescent probe designed to specifically target and report on the membrane tension of lysosomes in living cells.[1][2][3] It is a valuable tool for studying the mechanobiology of lysosomes and their role in various cellular processes, including endocytosis, exocytosis, and cellular signaling.[4][5][6] The probe's fluorescence lifetime is directly correlated with membrane tension, providing a quantitative readout that can be monitored over time using Fluorescence Lifetime Imaging Microscopy (FLIM).[7][8][9] An increase in fluorescence lifetime corresponds to an increase in membrane tension.[8][10] This technology is particularly relevant for drug development, where understanding the impact of novel compounds on lysosomal function and membrane dynamics is crucial.

## Principle of Action

Lyso Flipper-TR consists of a Flipper-TR fluorophore coupled to a lysosome-targeting motif.[1] [2] The Flipper-TR core is a mechanosensitive molecule composed of two twisted dithienothiophenes.[3][7][9] When inserted into a lipid bilayer, the degree of twisting of these

two moieties is influenced by the lateral pressure exerted by the surrounding lipids. Higher membrane tension restricts the rotation, leading to a more planar conformation and a longer fluorescence lifetime.[8][10] Conversely, lower membrane tension allows for more rotational freedom, resulting in a more twisted conformation and a shorter fluorescence lifetime.[8] Lyso Flipper-TR spontaneously localizes to the lysosomal membrane and only becomes fluorescent upon insertion into the lipid bilayer.[2][3][7]



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Caption: Principle of Lyso Flipper-TR action.

## Quantitative Data Summary

Property	Value	Reference
Excitation Wavelength	488 nm (pulsed laser)	[2][3][7][9]
Emission Collection	575 - 625 nm	[2][3][7][9][11]
Fluorescence Lifetime Range ( $\tau_1$ )	2.8 - 7.0 ns	[1][2][7][9]
Average Lifetime in HeLa Cells	~3.7 ns	[7]
Average Lifetime in COS7 Cells	~3.9 ns	[7]
Change with Hyperosmotic Shock	Decrease of 0.3 - 0.4 ns	[7]
Recommended Staining Concentration	0.5 - 1 $\mu$ M (can be increased to 2-3 $\mu$ M if signal is low)	[2][7]
Maximum Non-toxic Concentration (HeLa)	Up to 5 $\mu$ M	[7]

## Experimental Protocols

### Reagent Preparation and Storage

- Storage: Upon receipt, store the Lyso Flipper-TR probe at -20°C.[7]
- Stock Solution Preparation: Dissolve the contents of the vial in anhydrous DMSO to prepare a 1 mM stock solution. For a 35 nmol vial, this would be 35  $\mu$ L of DMSO.[7]
- Stock Solution Storage: Store the 1 mM stock solution at -20°C. The solution is stable for up to 3 months when stored properly.[7] Avoid multiple freeze-thaw cycles. Allow the vial to warm to room temperature before opening.[7]

### Cell Culture and Staining for Time-Lapse Microscopy

This protocol is optimized for HeLa cells but can be adapted for other adherent cell lines.[7]

- **Cell Seeding:** Seed cells on a suitable imaging dish or chamber slide (e.g., glass-bottom dishes) to allow for high-resolution microscopy. Culture cells to the desired confluency.
- **Staining Solution Preparation:** Shortly before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of 0.5 - 1  $\mu$ M in pre-warmed cell culture medium.<sup>[2]</sup> If using a medium containing serum, the labeling efficiency may be reduced, and the probe concentration can be increased up to 2-3  $\mu$ M.<sup>[7]</sup>
- **Cell Staining:**
  - Remove the growth medium from the cells.
  - Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.
  - Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator.<sup>[12]</sup>
- **Washing (Optional):** The probe is only fluorescent in membranes, so washing is not always necessary, especially for long-term imaging (>24h) in serum-containing media.<sup>[7]</sup> However, for cleaner images, you can gently wash the cells once with fresh, pre-warmed growth medium before imaging.<sup>[7]</sup>
- **Imaging:** Proceed immediately to time-lapse microscopy.

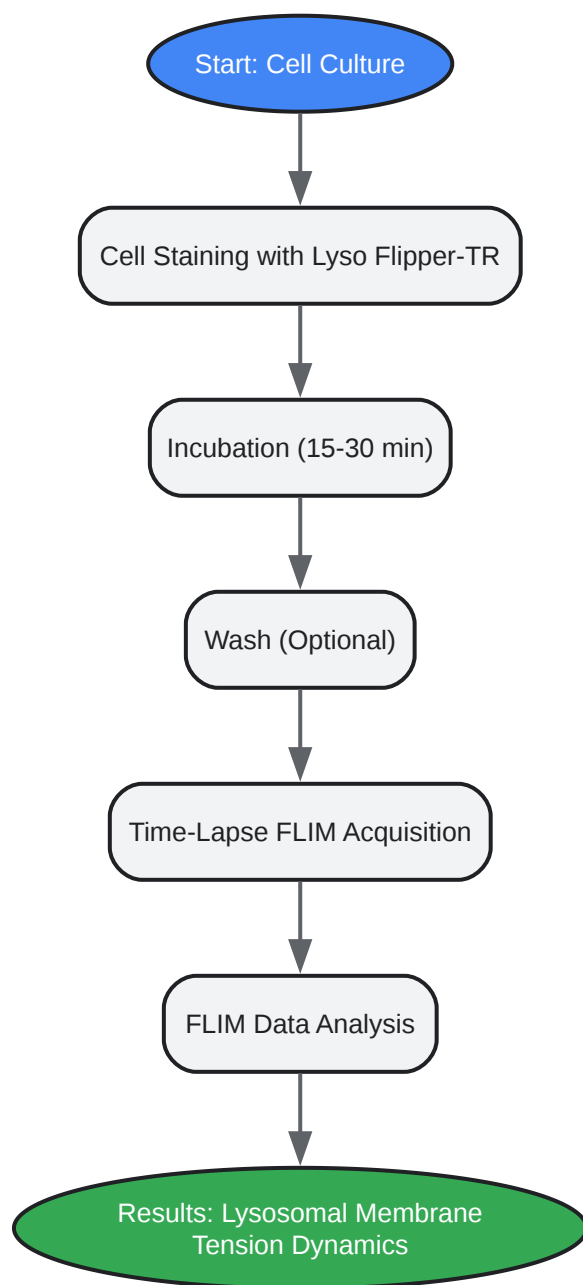
## Time-Lapse Fluorescence Lifetime Imaging Microscopy (FLIM)

Important Note: Measurement of membrane tension with Lyso Flipper-TR can only be performed using FLIM. Fluorescence intensity is not a reliable indicator of membrane tension.<sup>[7]</sup>

- **Microscope Setup:**
  - Use a confocal or multiphoton microscope equipped with a FLIM system.
  - Use a pulsed laser with an excitation wavelength of 488 nm.<sup>[7][9]</sup>

- Set the emission collection window to 575 - 625 nm.[\[7\]](#)[\[9\]](#)
- Use an appropriate objective for live-cell imaging (e.g., 60x or 100x oil immersion).
- Ensure the microscope is equipped with an environmental chamber to maintain 37°C and 5% CO<sub>2</sub> for the duration of the time-lapse experiment.
- Image Acquisition Parameters:
  - Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching, while still obtaining sufficient photon counts for accurate lifetime fitting.
  - Acquisition Time: Accumulate enough photons per pixel to ensure good statistics for the lifetime fitting algorithm. This may require repetitive scanning of the same field of view.[\[13\]](#)
  - Time-Lapse Settings: The frequency and duration of image acquisition will depend on the biological process being studied. For dynamic processes, imaging every 1-5 minutes might be appropriate. For longer-term studies, imaging intervals can be extended.
- Data Acquisition and Analysis:
  - Record a series of FLIM images over the desired time course.
  - The photon histograms from regions of interest (ROIs) corresponding to lysosomes are fitted with a double-exponential decay function to extract two lifetime components,  $\tau_1$  and  $\tau_2$ .[\[7\]](#)[\[9\]](#)
  - The longer lifetime component,  $\tau_1$ , which has a higher fit amplitude, is used to report on membrane tension.[\[7\]](#)[\[9\]](#) Longer  $\tau_1$  values indicate higher membrane tension.

## Experimental Workflow



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Caption: Experimental workflow for time-lapse microscopy.

## Applications in Drug Development

The experimental setup described here can be applied to various stages of drug development:

- Target Validation: Investigate whether a drug target influences lysosomal membrane tension.

- **Compound Screening:** Screen libraries of compounds for their effects on lysosomal membrane dynamics.
- **Mechanism of Action Studies:** Elucidate how a drug candidate impacts cellular function by monitoring changes in lysosomal membrane tension.
- **Toxicity Studies:** Assess the potential off-target effects of drugs on lysosomal health and integrity.

By providing a quantitative measure of a key biophysical parameter of a critical organelle, Lyso Flipper-TR offers a powerful tool for gaining deeper insights into cellular physiology and pharmacology.

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## References

- 1. Lyso Flipper-TR® - Lysosome specific membrane tension probe - spirochrome [spirochrome.com]
- 2. sciencewerke.com [sciencewerke.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two-pore channels regulate endomembrane tension to enable remodeling and resolution of phagolysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. spirochrome.com [spirochrome.com]
- 8. Spatial organization of lysosomal exocytosis relies on membrane tension gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spirochrome.com [spirochrome.com]
- 10. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 12. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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